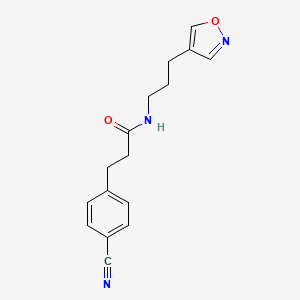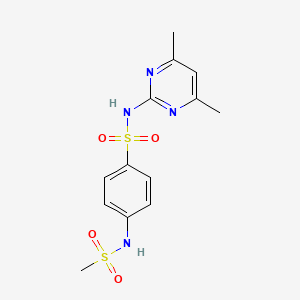
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to various biochemical and physiological effects. One proposed mechanism of action is through the inhibition of protein-protein interactions, which can disrupt cellular signaling pathways and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of lipid droplet formation, and the disruption of cellular signaling pathways. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for further investigation in these areas.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, its fluorescent properties make it a useful tool for imaging live cells. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several potential future directions for research on N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide, including investigating its potential as a therapeutic agent for cancer and other diseases, further exploring its mechanism of action and cellular targets, and developing new methods for its synthesis and purification. Additionally, this compound could be further investigated for its potential use as a tool for imaging and studying cellular processes in live cells.
Synthesis Methods
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with 3-mercapto-1-propanethiol, followed by reduction with sodium borohydride and subsequent reaction with 2-methyl-3-aminobenzoyl chloride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for imaging lipid droplets in live cells and as a potential inhibitor of protein-protein interactions. It has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-methyl-3-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-14(16-7-2-3-9-20-16)5-4-6-15(13)17(22)21-18(11-19)8-10-23-12-18/h2-7,9H,8,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJZUCQEDMIDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NC2(CCSC2)C#N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)
![5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2831236.png)


![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2831239.png)
![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)



